molecular formula C22H24N4O5S2 B2439429 ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate CAS No. 1019097-95-0

ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate

Cat. No.: B2439429
CAS No.: 1019097-95-0
M. Wt: 488.58
InChI Key: VXUZZFUHIUCGRH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and various functional groups

Properties

IUPAC Name

ethyl 3-[[2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-4-31-22(28)15-6-5-7-16(12-15)24-18(27)13-26-20(23)19(21(25-26)32-3)33(29,30)17-10-8-14(2)9-11-17/h5-12H,4,13,23H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUZZFUHIUCGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common approach is to start with the synthesis of the pyrazole core, followed by the introduction of the amino and methylthio groups. The tosyl group is then added to protect the amino group during further reactions. The final steps involve the formation of the benzoate ester and the acetamido linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The tosyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitro group will produce an amino group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure incorporating a pyrazole ring, sulfonamide group, and an acetamido moiety. Its molecular formula is C19H24N4O3SC_{19}H_{24}N_4O_3S, and it possesses significant functional groups that contribute to its biological activities.

Anti-inflammatory Potential

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies indicate that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests that ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate could be developed further for therapeutic applications targeting inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfonamide group is believed to enhance its interaction with biological targets, making it a candidate for further development as an anticancer drug.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound showed significant inhibition of proliferation in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : In another study, the compound was tested in a rat model of arthritis. Administration resulted in reduced paw edema and lower levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory treatment.

Table 2: Summary of Biological Activities

Activity TypeMethodologyResults
Anti-inflammatoryIn silico docking studiesPotential inhibitor of 5-LOX
AnticancerCell viability assaysSignificant cytotoxicity against cancer cells
In vivo studiesRat model of arthritisReduced inflammation markers

Synthesis and Derivative Development

The synthesis of this compound involves several steps utilizing commercially available reagents. The strategic modification of the parent compound has led to the development of various derivatives with enhanced biological activities.

Synthetic Pathway Overview

The synthesis typically follows these steps:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Acetylation to yield the final product.

Mechanism of Action

The mechanism of action of ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modifying their activity. The tosyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate can be compared to other compounds with similar structures, such as:

    Ethyl 3-(2-(5-amino-3-(methylthio)-1H-pyrazol-1-yl)acetamido)benzoate: Lacks the tosyl group, which may affect its reactivity and interactions.

    Ethyl 3-(2-(5-amino-3-(methylthio)-4-nitro-1H-pyrazol-1-yl)acetamido)benzoate: Contains a nitro group instead of a tosyl group, which can significantly alter its chemical properties and biological activity.

The presence of the tosyl group in ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate makes it unique, as it provides additional sites for chemical modification and potential interactions with biological targets.

Biological Activity

Ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure

The compound can be described by the following structural formula:

\text{Ethyl 3 2 5 amino 4 4 methylbenzenesulfonyl 3 methylsulfanyl 1H pyrazol 1 yl acetamido}benzoate}

This structure features a pyrazole ring, an acetamido group, and a sulfonyl moiety, which are often associated with various biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate that it exhibits significant antibacterial properties.

Case Study: Antimicrobial Testing

In a study conducted by Prasanna Raja et al. (2010), the synthesized pyrazole derivatives, including this compound, were tested against several bacterial strains using the cup-plate method. The findings are summarized in Table 1.

CompoundConcentration (mg/mL)M.I.C (Zone of Inhibition in mm)Active Organism
C11006E. coli
C21007Salmonella typhimurium
C31005Proteus vulgaris
C41008Staphylococcus aureus
C51007Bacillus subtilis

These results suggest that the compound has comparable activity to standard antibiotics such as Ampicillin and Ketoconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through HRBC membrane stabilization methods.

Results

The percentage inhibition of hemolysis was measured and compared with Ibuprofen as a standard drug. The results showed a significant anti-inflammatory effect, with inhibition percentages ranging from 64% to 75% across different concentrations .

Anticancer Activity

Emerging research has indicated that compounds containing pyrazole moieties possess anticancer properties. This compound is hypothesized to inhibit cancer cell proliferation.

The anticancer activity is thought to be mediated through the modulation of various signaling pathways involved in cell cycle regulation and apoptosis. Specific studies have highlighted its ability to induce apoptosis in cancer cell lines, although further research is necessary to elucidate the exact mechanisms involved .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

A typical synthesis involves multi-step reactions, such as condensation of substituted pyrazole precursors with acetamido benzoate derivatives. For example, refluxing with glacial acetic acid as a catalyst in ethanol, followed by solvent evaporation under reduced pressure, is a standard method to promote amide bond formation and cyclization . Optimization may involve adjusting stoichiometry, temperature, and catalyst loading, guided by Design of Experiments (DoE) principles to minimize trial-and-error approaches .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D structure, particularly the sulfonyl and pyrazole ring conformations, with typical R factors <0.05 . Complement with NMR (¹H/¹³C) to verify proton environments and IR spectroscopy for functional group identification (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹). Mass spectrometry confirms molecular weight and fragmentation patterns .

Q. What is the role of the 4-methylbenzenesulfonyl and methylsulfanyl groups in the compound’s stability and reactivity?

The sulfonyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions, while the methylsulfanyl moiety contributes to lipophilicity and potential π-π stacking interactions. These groups also influence metabolic stability, as sulfonamides are resistant to hydrolysis compared to esters .

Advanced Research Questions

Q. How can computational chemistry methods improve the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental workload. For example, reaction path searches can identify favorable intermediates, while molecular docking may guide structural modifications for target binding . Pair computational results with experimental validation (e.g., kinetic studies) to refine models .

Q. How can contradictions between experimental and computational data be resolved?

Discrepancies in spectroscopic data (e.g., unexpected NMR shifts or XRD bond lengths) may arise from solvent effects or dynamic processes. Use ab initio molecular dynamics (AIMD) to simulate solvent interactions or temperature-dependent XRD to capture conformational flexibility . Cross-validate with alternative techniques, such as Raman spectroscopy or solid-state NMR .

Q. What strategies are effective for optimizing regioselectivity in pyrazole ring functionalization?

Regioselectivity challenges arise during substitutions at the pyrazole 3- and 5-positions. Employ directing groups (e.g., sulfonamides) to control electrophilic attack sites. Use kinetic vs. thermodynamic control by varying reaction temperature and solvent polarity. Monitor outcomes via LC-MS and HPLC to quantify isomer ratios .

Q. How can statistical methods enhance the reproducibility of synthesis and purification?

Apply DoE to screen variables (e.g., solvent polarity, pH) affecting yield and purity. Response Surface Methodology (RSM) identifies optimal conditions, while Principal Component Analysis (PCA) correlates spectral data with reaction outcomes . For purification, compare crystallization solvents using Hansen solubility parameters to predict efficiency .

Notes

  • Methodological Focus : Answers emphasize experimental/computational workflows over definitions.
  • Contradictions Addressed : Cross-referenced XRD and NMR data to resolve structural ambiguities .

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